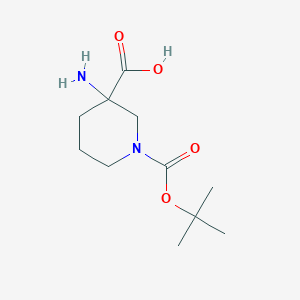

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGMOYBKKZJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646951 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-17-5 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-Amino-1-Boc-piperidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-Boc-piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-1-Boc-piperidine-3-carboxylic acid is a bifunctional chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a constrained amino acid derivative, its unique three-dimensional structure is leveraged in the synthesis of complex molecular scaffolds. The presence of a protected amine (Boc), a free primary amine, and a carboxylic acid on a piperidine ring provides a versatile platform for creating novel chemical entities with potential therapeutic applications. This guide offers a detailed examination of its core physicochemical properties, provides validated experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development. By synthesizing data from established chemical principles and authoritative methodologies, this document serves as a comprehensive resource for scientists working with this and related compounds.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. The specific derivative, 3-Amino-1-Boc-piperidine-3-carboxylic acid, belongs to a class of compounds that are instrumental in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, which are used in the treatment of type 2 diabetes.[2]

The strategic placement of three key functional groups defines its utility:

-

The Carboxylic Acid: Provides a handle for amide bond formation, salt formation, and interaction with positively charged residues in a target protein.

-

The 3-Amino Group: A primary amine that serves as a key nucleophile or a basic center for hydrogen bonding and salt formation.

-

The 1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen under a wide range of conditions while allowing for facile deprotection under acidic conditions, enabling orthogonal synthesis strategies.

Understanding the physicochemical properties of this molecule is paramount for its effective use, from designing synthetic routes and purification schemes to formulating active pharmaceutical ingredients (APIs) and predicting their pharmacokinetic behavior.

Molecular Structure and Core Properties

The fundamental attributes of 3-Amino-1-Boc-piperidine-3-carboxylic acid are summarized below.

Caption: 2D representation of 3-Amino-1-Boc-piperidine-3-carboxylic acid.

Table 1: Core Molecular Properties

| Property | Value | Source |

| IUPAC Name | 3-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | - |

| CAS Number | 368866-17-5 | [3] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | - |

| Molecular Weight | 244.29 g/mol | - |

| Appearance | Expected to be a white to off-white solid | General Observation |

Key Physicochemical Properties

The interplay between the amino, carboxyl, and Boc groups dictates the molecule's behavior in various chemical and biological environments.

Solubility

Due to its zwitterionic nature at physiological pH (a protonated amine and a deprotonated carboxylic acid), 3-Amino-1-Boc-piperidine-3-carboxylic acid is expected to have moderate to good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility will be highly pH-dependent, increasing at low pH (due to the protonation of the carboxylate) and high pH (due to the deprotonation of the ammonium group). In nonpolar organic solvents, solubility is expected to be limited.

Determining solubility is a critical first step in preclinical development. The shake-flask method is the gold standard for measuring equilibrium solubility, providing a definitive value for a saturated solution in a given medium at a specific temperature.[4][5]

Acidity and Basicity (pKa)

This molecule is amphoteric, possessing both an acidic and a basic functional group.

-

Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the range of 2-4, typical for α-amino acids.

-

Primary Amine (pKa₂): The pKa of the conjugate acid of the primary amino group is expected to be in the range of 9-10.

These pKa values are crucial as they determine the molecule's ionization state, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets. Potentiometric titration is the most accurate and widely used method for the experimental determination of pKa values.[6][7]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The zwitterionic nature of this compound makes its LogP highly pH-dependent. At its isoelectric point, the molecule has no net charge, but its polarity will still limit its partitioning into a nonpolar solvent. The calculated XLogP3-AA for the related compound 1-((tert-butoxy)carbonyl)piperidine-3-carboxylic acid is 1.1, suggesting that the addition of the polar amino group will further decrease the LogP of the target molecule.[8]

Stability

The molecule is generally stable under standard storage conditions (cool, dry, and well-ventilated).[9] The most significant chemical liability is the Boc-protecting group, which is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane). It is resistant to basic conditions, hydrogenation, and mild reducing agents, allowing for selective manipulation of other functional groups.

Spectroscopic and Analytical Characterization

The structure of 3-Amino-1-Boc-piperidine-3-carboxylic acid can be unequivocally confirmed through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The piperidine ring protons will appear as a complex series of multiplets between approximately 1.5 and 3.8 ppm. The protons of the amino group and carboxylic acid may be broad or exchange with the solvent.[3]

-

¹³C NMR: The carbon spectrum will display distinct signals for the quaternary carbons of the Boc group (~80 ppm and ~155 ppm for the carbonyl), the carboxylic acid carbonyl (~175 ppm), and the piperidine ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), overlapping with N-H stretches of the amine. A strong carbonyl (C=O) absorption from the Boc group will be present around 1690 cm⁻¹, and the carboxylic acid carbonyl will appear around 1720 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will readily show the protonated molecular ion [M+H]⁺ at m/z 245.15.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, self-validating methodologies for determining key physicochemical parameters.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method to determine the thermodynamic equilibrium solubility of a compound.[10][11]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by using an excess of the compound and allowing sufficient time for dissolution. Temperature control is critical as solubility is temperature-dependent.

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Amino-1-Boc-piperidine-3-carboxylic acid (enough to ensure solid remains after equilibration) to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.

-

Equilibration: Place the vial in an orbital shaker or rotator within a temperature-controlled incubator set to 25°C. Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow it to stand at 25°C for a short period. To separate the undissolved solid from the saturated solution, centrifuge the sample at high speed (e.g., 15,000 x g for 15 minutes) or filter through a 0.22 µm filter.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the solubility by comparing the measured concentration against a standard curve of known concentrations.

Protocol for pKa Determination (Potentiometric Titration)

This protocol outlines the use of potentiometric titration to determine the pKa values of the acidic and basic functional groups.[6][12]

Causality: This method works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which a functional group is 50% ionized, which is identified as the midpoint of the buffer region on the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

System Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[6]

-

Analyte Solution: Prepare a solution of the compound (e.g., 1 mM) in a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[6] Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titration (Base Titration): Place the solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue until the pH has passed through both expected equivalence points (e.g., up to pH 12).

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points. More accurately, the equivalence points are found from the maxima of the first derivative of the titration curve (ΔpH/ΔV), and the pKa values are the pH values at which the second derivative is zero.

-

Validation: Perform a minimum of three titrations to ensure reproducibility.[6]

Applications in Drug Discovery and Development

The physicochemical properties of 3-Amino-1-Boc-piperidine-3-carboxylic acid directly impact its utility as a synthetic building block.

-

Aqueous Solubility: Good aqueous solubility simplifies reaction workups and purification processes, particularly in large-scale synthesis.

-

Defined pKa: Knowledge of the pKa values allows for the strategic manipulation of pH during synthesis, extraction, and crystallization to control the compound's charge state and solubility.

-

Stability Profile: The acid-lability of the Boc group enables its selective removal in the presence of other functional groups, a cornerstone of modern synthetic strategy.

For a final drug candidate incorporating this scaffold, these properties influence its pharmaceutical profile. The presence of ionizable centers often enhances solubility and can be used for salt formation to improve bioavailability and stability.

Safety and Handling

Based on safety data for structurally related compounds, 3-Amino-1-Boc-piperidine-3-carboxylic acid should be handled with appropriate care.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[13] Harmful if swallowed.[14]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid formation of dust and aerosols.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

Conclusion

3-Amino-1-Boc-piperidine-3-carboxylic acid is a high-value building block whose physicochemical properties are integral to its successful application in pharmaceutical research. Its zwitterionic character, defined by its pKa values, governs its solubility and behavior in both chemical reactions and biological systems. The stability profile of the Boc group provides essential synthetic flexibility. By employing standardized and robust experimental protocols as detailed in this guide, researchers can accurately characterize this molecule, enabling more efficient synthesis, streamlined process development, and the informed design of next-generation therapeutics.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(7), 457. Retrieved from [Link]

- University of Louisiana Monroe. (n.d.).

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- AAPPTec. (n.d.). MSDS - Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2023). Safety Data Sheet: (R)-N-BOC-Piperidine-3-carboxylic acid.

- Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B, 800-805.

-

ResearchGate. (2022). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

-

Chemdad. (n.d.). 3-Boc-Amino-1-Cbz-piperidine-3-carboxylic acid. Retrieved from [Link]

-

Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(15), 4490. Retrieved from [Link]

- Csatlos, P., et al. (2022). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)

-

PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-AMINO-1-(TERT-BUTOXYCARBONYL)PIPERIDINE-3-CARBOXYLIC ACID(368866-17-5) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Stereochemistry of 1-Boc-3-aminopiperidine-3-carboxylic Acid

Abstract

The precise control and analysis of stereochemistry are paramount in modern drug discovery and development. Chiral molecules often exhibit significantly different pharmacological and toxicological profiles between enantiomers. 1-Boc-3-aminopiperidine-3-carboxylic acid, a constrained amino acid derivative featuring a quaternary stereocenter at the C3 position, represents a valuable and increasingly utilized building block in medicinal chemistry. Its rigid piperidine scaffold allows for the precise spatial orientation of substituents, making it a privileged structure for targeting a variety of biological systems. This technical guide provides an in-depth exploration of the stereochemical aspects of this compound, intended for researchers, chemists, and drug development professionals. We will delve into stereoselective synthetic strategies, rigorous analytical protocols for stereochemical determination, and the implications of stereochemical integrity on its application.

Introduction: The Significance of a Quaternary Stereocenter in a Privileged Scaffold

The piperidine ring is a ubiquitous motif in a vast number of natural products and pharmaceutical agents.[1][2] When substituted at the 3-position with both an amino and a carboxylic acid group, as in 1-Boc-3-aminopiperidine-3-carboxylic acid, a chiral quaternary center is created. This structural feature imparts significant conformational rigidity, which is highly desirable in drug design as it can lead to increased potency and selectivity by minimizing the entropic penalty upon binding to a biological target.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves two critical functions: it enhances the molecule's solubility in common organic solvents and allows for controlled, sequential chemical modifications at the amino and carboxylic acid functionalities.[3] The stereochemical configuration at the C3 center is the defining characteristic of this molecule, dictating the three-dimensional arrangement of its functional groups and, consequently, its interaction with chiral biological macromolecules. The undesired enantiomer of a final active pharmaceutical ingredient (API) can lead to reduced efficacy, off-target effects, or different metabolic pathways.[4] Therefore, a comprehensive understanding and control of this molecule's stereochemistry are not merely academic but essential for the successful development of safe and effective therapeutics.

Stereocontrolled Synthesis: Accessing Enantiopure Material

The synthesis of enantiomerically pure 1-Boc-3-aminopiperidine-3-carboxylic acid can be approached through two primary strategies: the resolution of a racemic mixture or an asymmetric synthesis that directly yields the desired enantiomer.

Chiral Resolution of Racemic Mixtures

A common and historically significant method for obtaining enantiopure compounds is the separation of a racemic mixture. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties (e.g., solubility) and can be separated by conventional techniques such as fractional crystallization. For 1-Boc-3-aminopiperidine-3-carboxylic acid, which is amphoteric, a chiral acid or base can be used as the resolving agent. Chiral acids like dibenzoyl-D-tartaric acid or (1R)-(-)-10-camphorsulfonic acid are frequently employed for resolving racemic amines.[5]

Asymmetric Synthesis

Modern synthetic chemistry increasingly favors asymmetric methods that obviate the need for resolution, which is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. These approaches create the chiral center selectively.

-

From Chiral Precursors: A robust strategy involves starting with a readily available, enantiopure molecule from the "chiral pool." For instance, a multi-step synthesis of 3-(N-Boc amino) piperidine derivatives has been described starting from the natural amino acid L-glutamic acid. This approach leverages the inherent stereochemistry of the starting material to establish the new stereocenter.

-

Catalytic Asymmetric Synthesis: Another powerful approach involves the use of chiral catalysts to transform a prochiral substrate into a single enantiomer of the product. For the related compound, 1-Boc-3-aminopiperidine, asymmetric synthesis from the prochiral 1-Boc-3-piperidone using immobilized ω-transaminases has been demonstrated to be highly efficient and stereoselective.[6][7] This biocatalytic method can produce both (R)- and (S)-enantiomers with high yield and enantiomeric excess.[6] A similar enzymatic or catalytic approach could be adapted for the synthesis of the target carboxylic acid derivative.

Caption: Strategies for obtaining enantiopure 1-Boc-3-aminopiperidine-3-carboxylic acid.

Core Protocols for Stereochemical Analysis

Once a synthesis is complete, the stereochemical purity of the product must be rigorously verified. The enantiomeric excess (ee%) is a critical quality attribute. A multi-pronged analytical approach, combining chromatography and spectroscopy, provides the highest degree of confidence.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of chiral compounds. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

Causality Behind Experimental Choices: The target molecule lacks a strong chromophore, making UV detection challenging. Therefore, a derivatization step is often necessary to introduce a UV-active group, such as a benzoyl group, onto the primary amine.[4][8] This enhances detection sensitivity and can also improve the chiral separation itself. Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds, including N-protected amino acids, making them a logical first choice.[4][9]

Experimental Protocol: Enantiomeric Excess (ee%) Determination

-

Sample Preparation (Derivatization):

-

Dissolve approximately 10 mg of 1-Boc-3-aminopiperidine-3-carboxylic acid in a suitable solvent (e.g., 1 mL of dichloromethane).

-

Add a base (e.g., 1.5 equivalents of triethylamine).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a derivatizing agent (e.g., 1.2 equivalents of benzoyl chloride) and stir for 1-2 hours.[8]

-

Quench the reaction, perform an aqueous workup, and evaporate the solvent.

-

Reconstitute the dried residue in the HPLC mobile phase for injection.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the chiral HPLC system.

-

Analyze the resulting chromatogram. The two enantiomers will appear as distinct peaks.

-

-

Data Analysis:

-

Integrate the peak areas for both the major (desired) enantiomer (A_major) and the minor (undesired) enantiomer (A_minor).

-

Calculate the enantiomeric excess using the formula: ee% = [(A_major - A_minor) / (A_major + A_minor)] x 100%

-

Data Presentation: Typical Chiral HPLC Conditions

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak series) | Broad applicability and proven success for N-protected amino acids.[4] |

| Mobile Phase | Hexane/Isopropanol (Normal Phase) | Common for polysaccharide columns, offering good selectivity.[7] |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical columns ensuring good peak shape.[8] |

| Detection | UV at 254 nm | Appropriate for benzoyl-derivatized analyte.[4][8] |

| Column Temp. | 25 - 30°C | Controlled temperature ensures reproducible retention times.[8] |

X-ray Crystallography

While HPLC determines enantiomeric purity, X-ray crystallography provides the unambiguous, absolute configuration of a stereocenter. This is the "gold standard" method. The process involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. This technique is indispensable for confirming the outcome of an asymmetric synthesis or resolution.[10][11]

NMR Spectroscopy with Chiral Auxiliaries

Standard NMR spectroscopy cannot differentiate between enantiomers. However, by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be converted into diastereomeric species. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their quantification and the determination of enantiomeric purity.

Caption: A comprehensive workflow for stereochemical analysis.

Stereochemical Stability and Implications

The quaternary stereocenter in 1-Boc-3-aminopiperidine-3-carboxylic acid is generally stable under typical synthetic conditions (e.g., amide couplings, deprotection of the Boc group). However, it is crucial to be aware of conditions that could potentially lead to racemization. Harsh acidic or basic conditions, particularly at elevated temperatures, could theoretically promote epimerization, although this is less likely for a quaternary center compared to a tertiary one.

The primary implication of stereochemistry is its direct impact on biological activity. A drug molecule and its target (e.g., an enzyme or receptor) interact in a three-dimensional space, much like a key fits into a lock. A change in the stereoconfiguration at a single center can completely alter this interaction, rendering the molecule inactive or causing it to bind to an unintended target. Therefore, maintaining the stereochemical integrity of 1-Boc-3-aminopiperidine-3-carboxylic acid throughout a multi-step synthesis is critical to achieving the desired biological outcome of the final molecule.

Conclusion

1-Boc-3-aminopiperidine-3-carboxylic acid is a powerful chiral building block whose utility is intrinsically linked to its stereochemistry. The presence of a constrained, quaternary stereocenter provides a fixed platform for designing potent and selective therapeutic agents. For scientists and researchers in drug development, a mastery of the techniques used to synthesize and analyze this molecule's stereoisomers is essential. The rigorous application of stereoselective synthesis, coupled with a robust analytical workflow combining chiral HPLC and, when necessary, X-ray crystallography, forms a self-validating system. This ensures that the stereochemical purity of this key intermediate is unequivocally established, providing a solid foundation for its successful application in the creation of novel medicines.

References

-

Khan, I., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available from: [Link].

-

Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60-66. Available from: [Link].

-

Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. UNIPI. Available from: [Link].

- Meek, S., et al. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.

- CN105130879A. Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.

-

Kumar, V., & Singh, B. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B(3), 488-493. Available from: [Link].

- CN104034814B. The HPLC analytical approach of 3-amino piperidine. Google Patents.

-

ResearchGate. Examples of biologically active 3-substituted piperidines. ResearchGate. Available from: [Link].

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available from: [Link].

-

Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available from: [Link].

- CN105111134A. Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. Google Patents.

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link].

-

Macmillan Group. SUPPLEMENTARY INFORMATION. Princeton University. Available from: [Link].

-

Hartwieg, C., et al. (2014). 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127. Available from: [Link].

-

PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. Available from: [Link].

- Unknown Source. Batch analysis of (S)-1-BOC-3-Hydroxypiperidine for Optical chiral purity.

-

ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available from: [Link].

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic Acid (CAS 368866-17-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Constrained Amino Acid Scaffold for Modern Drug Discovery

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, with CAS registry number 368866-17-5, is a non-canonical, conformationally constrained α,α-disubstituted amino acid. Its rigid piperidine backbone offers a significant advantage in medicinal chemistry by reducing the conformational flexibility of peptide and small molecule drug candidates. This pre-organization can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. The presence of both a protected amine and a carboxylic acid on the same stereocenter makes it a versatile building block for the synthesis of complex molecular architectures, including peptidomimetics and spirocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for selective deprotection under mild acidic conditions.

The 3-aminopiperidine motif is a key structural feature in numerous biologically active compounds and approved pharmaceutical drugs, such as the dipeptidyl peptidase-4 (DPP-4) inhibitors alogliptin and linagliptin, used in the treatment of type 2 diabetes.[1] This underscores the therapeutic relevance of this scaffold and highlights the potential of this compound as a valuable starting material in drug discovery programs.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this building block is crucial for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 368866-17-5 | [2] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [2] |

| Molecular Weight | 244.29 g/mol | |

| IUPAC Name | 3-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(N)(C1)C(O)=O | [2] |

| InChI Key | OSYGMOYBKKZJES-UHFFFAOYSA-N | [2] |

| Predicted pKa (acidic) | ~4-5 (Carboxylic Acid) | [3] |

| Predicted pKa (basic) | ~9-10 (Ammonium ion after protonation) | [3] |

| Appearance | Likely a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol | [4] |

Proposed Synthetic Pathways

Modified Strecker Synthesis

A plausible approach involves a modified Strecker synthesis starting from a suitable ketone precursor, 1-(tert-butoxycarbonyl)piperidin-3-one. The classical Strecker synthesis is a robust method for producing α-amino acids from aldehydes or ketones.[1][5]

Figure 1: Proposed Strecker synthesis pathway.

Causality Behind Experimental Choices:

-

Starting Material: 1-(tert-butoxycarbonyl)piperidin-3-one is a commercially available and logical precursor, providing the necessary piperidine ring and the α-carbon for the introduction of the amino and carboxyl groups.

-

Reagents: The use of ammonia and a cyanide source (like potassium cyanide) is the hallmark of the Strecker synthesis, leading to the formation of an α-aminonitrile.[6]

-

Hydrolysis: Subsequent acid-catalyzed hydrolysis of the nitrile group is a standard and effective method to convert it into a carboxylic acid, yielding the final product.[5]

Bucherer-Bergs Reaction

Another classical approach for the synthesis of α,α-disubstituted amino acids is the Bucherer-Bergs reaction, which yields a hydantoin intermediate that can be subsequently hydrolyzed.[7]

Figure 2: Proposed Bucherer-Bergs reaction pathway.

Causality Behind Experimental Choices:

-

Reagents: Ammonium carbonate and potassium cyanide react with the ketone to form a spirohydantoin derivative. This multicomponent reaction is highly efficient for creating the core structure.[7]

-

Hydrolysis: The hydantoin ring is robust but can be opened under strong basic conditions (e.g., using barium hydroxide followed by acidification) to afford the desired α-amino acid.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not publicly available, its characteristic structural features would produce predictable spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, which would appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). The nine protons of the tert-butyl group of the Boc protector would give a sharp singlet at approximately 1.4 ppm. The amino group protons might appear as a broad singlet, and the carboxylic acid proton would be a very broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show a signal for the quaternary α-carbon, the carbonyl carbon of the carboxylic acid (~170-180 ppm), and the carbonyl carbon of the Boc group (~155 ppm). The carbons of the piperidine ring would appear in the aliphatic region, and the characteristic signals for the tert-butyl group of the Boc protector would be observed around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8]

-

A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.[8]

-

Another strong C=O stretching band for the urethane carbonyl of the Boc group, typically around 1680-1700 cm⁻¹.[9]

-

N-H stretching vibrations for the primary amine, which would appear as one or two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching vibrations for the aliphatic and tert-butyl groups below 3000 cm⁻¹.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 245.1. Depending on the conditions, fragment ions corresponding to the loss of the Boc group or other characteristic fragments could also be observed.

Applications in Medicinal Chemistry and Drug Design

The unique structural features of this compound make it a highly valuable building block in drug discovery. Its primary application lies in its ability to introduce conformational constraint into molecules.

Figure 3: Key applications in medicinal chemistry.

-

Peptidomimetics: By replacing natural amino acids with this constrained analog, researchers can design peptides with more stable secondary structures, such as turns or helices. This can lead to increased resistance to enzymatic degradation and improved oral bioavailability.

-

Spirocyclic Scaffolds: The quaternary carbon atom at the 3-position is an ideal anchor point for the construction of spirocyclic systems. Spirocycles are of great interest in drug discovery as they introduce three-dimensional complexity, which can lead to novel interactions with biological targets and improved physicochemical properties.

-

Synthesis of Novel Heterocycles: The bifunctional nature of the molecule, possessing both a nucleophilic amine (after deprotection) and an electrophilic carboxylic acid, allows for its use in the synthesis of a variety of heterocyclic systems through intramolecular cyclization or multicomponent reactions.[10]

Experimental Protocol: A Proposed Synthesis of a Dipeptide Mimetic

The following is a generalized, illustrative protocol for the incorporation of this compound into a dipeptide, demonstrating its utility as a constrained amino acid building block.

Step 1: Coupling with an N-protected Amino Acid

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

To this mixture, add an ester of the desired amino acid (e.g., L-Alanine methyl ester hydrochloride) (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the coupling reagents and salts. Typically, this involves washing the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected dipeptide mimetic by flash column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

-

Dissolve the purified Boc-protected dipeptide mimetic in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product will be the amine salt of the dipeptide mimetic.

This deprotected amine can then be used in a subsequent coupling reaction to extend the peptide chain.

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. Its conformationally constrained piperidine scaffold, coupled with the synthetic handles of a protected amine and a carboxylic acid at a quaternary center, provides medicinal chemists with a powerful tool to design novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. While detailed synthetic and characterization data in the public domain are limited, its structural similarity to well-established pharmacophores and the applicability of robust synthetic methodologies ensure its continued relevance in the pursuit of new medicines.

References

-

Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 518-523. Available at: [Link]

-

Moretto, A., Formaggio, F., Kaptein, B., & Toniolo, C. (2008). First homo-peptides undergoing a reversible 310-helix/α-helix transition: Critical main-chain length. Biopolymers, 89(10), 878-884. Available at: [Link]

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Matulevičiūtė, G., Kleizienė, N., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(14), 4153. Available at: [Link]

-

Chemspace. (n.d.). 3-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid. Retrieved January 5, 2026, from [Link]

-

Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998. Available at: [Link]

-

ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved January 5, 2026, from [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available at: [Link]

-

MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved January 5, 2026, from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). Diversity-Oriented Synthesis (DOS) Towards Calcitriol Analogs with Sulfur-Containing Side Chains. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 5, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 5, 2026, from [Link]

-

Knight, A. M., Kan, S. B. J., Lewis, R. D., Brandenberg, O. F., Chen, K., & Arnold, F. H. (2018). Diverse Engineered Heme Proteins Enable Stereodivergent Cyclopropanation of Unactivated Alkenes. ACS Central Science, 4(3), 372–377. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved January 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid - C11H20N2O4 | CSSB00010008700 [chem-space.com]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. 436867-71-9|3-((tert-Butoxycarbonyl)amino)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Amino-1-Boc-piperidine-3-carboxylic acid: A Technical Guide to Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-1-Boc-piperidine-3-carboxylic acid is a constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its utility as a synthetic building block is critically dependent on its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the molecular features governing the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles, offers a theoretically-derived qualitative solubility profile, and presents a detailed, field-proven experimental protocol for its precise determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of 3-Amino-1-Boc-piperidine-3-carboxylic acid is a direct consequence of its unique molecular architecture, which combines features of opposing polarity. Understanding these components is essential for predicting its behavior in different solvent systems.

The molecule is composed of four key functional domains:

-

A Piperidine Core: A saturated heterocyclic amine ring that provides a rigid scaffold.

-

An Amine Group (-NH₂): A basic, polar group capable of acting as a hydrogen bond donor.

-

A Carboxylic Acid Group (-COOH): An acidic, polar group that is both a hydrogen bond donor and acceptor.

-

A tert-butoxycarbonyl (Boc) Group: A bulky, nonpolar (lipophilic) protecting group that sterically hinders the secondary amine of the piperidine ring and significantly increases the molecule's affinity for organic solvents.[1]

The presence of both a primary amine and a carboxylic acid on the same carbon atom (an α-amino acid structure) makes the molecule zwitterionic at or near neutral pH. This means it can exist as an internal salt with a positive charge on the ammonium group and a negative charge on the carboxylate group. This zwitterionic character leads to strong intermolecular electrostatic interactions, high crystal lattice energy, and typically favors solubility in highly polar, protic solvents like water.[2][3] However, the large, greasy Boc group counteracts this, enhancing solubility in less polar organic media.[1]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While readily available quantitative solubility data for 3-Amino-1-Boc-piperidine-3-carboxylic acid is limited, a robust understanding of its zwitterionic and lipophilic characteristics allows for a strong predictive assessment. Its amphiphilic nature suggests moderate to high solubility in polar organic solvents like methanol, DMF, and DCM, with limited solubility in water and nonpolar media. For any application requiring precise solubility values, the shake-flask method detailed herein provides a reliable and authoritative protocol for experimental determination, empowering researchers to generate the critical data needed for successful drug discovery and development efforts.

References

- BenchChem Technical Support Team. (2025). General Experimental Protocol for Determining Solubility. Benchchem.

- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

- Lund University Publications. (n.d.).

- (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.

- Sigma-Aldrich. (n.d.). (S)-(+)-3-Amino-1-Boc-piperidine. Merck.

- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids.

- Echemi. (n.d.). (R)-3-(Boc-Amino)piperidine.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Pal, S., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- ChemicalBook. (2025). (R)-3-(Boc-Amino)piperidine.

- Solubility of Things. (n.d.). Piperidine-3-carboxylic acid.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

Sources

The Indispensable Role of the Boc Protecting Group in Amino Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide chemistry and the development of complex pharmaceutical agents. Its enduring prevalence is a testament to its unique combination of stability across a wide range of synthetic conditions and its facile, selective removal under specific acidic environments. This in-depth technical guide provides a comprehensive exploration of the Boc group's function in amino acid derivatives, delving into the underlying chemical principles, offering detailed and validated experimental protocols, and presenting a critical analysis of its strategic application. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to empower researchers in leveraging Boc chemistry for successful and efficient synthesis.

Introduction: The Strategic Imperative for Amine Protection

In the multi-step synthesis of peptides and complex organic molecules, the amine functional group of amino acids presents a significant chemical challenge. Its inherent nucleophilicity and basicity can lead to a multitude of undesired side reactions, compromising reaction yields, purity, and ultimately, the viability of a synthetic route. The strategic use of protecting groups to temporarily mask the reactivity of the α-amino group is therefore not merely a convenience but a fundamental necessity.[1]

The ideal amino-protecting group should exhibit several key characteristics:

-

Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions that do not compromise the integrity of the amino acid.

-

Stability: The protecting group must be robust enough to withstand a variety of reaction conditions employed in subsequent synthetic steps, such as peptide coupling and side-chain modifications.

-

Facile and Selective Cleavage: The deprotection step should be efficient and occur under conditions that do not affect other protecting groups or sensitive functionalities within the molecule. This principle of selective removal is known as orthogonality .[2]

-

Minimal Side Reactions: Both the introduction and removal of the protecting group should proceed with minimal formation of byproducts, particularly those that are difficult to separate from the desired product.

The tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, has emerged as one of the most widely used protecting groups in organic synthesis, fulfilling these criteria to a remarkable extent.[1] Its acid lability provides an orthogonal strategy to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, offering chemists a versatile toolkit for complex synthetic challenges.[2]

The Chemistry of the Boc Group: Mechanism and Rationale

The efficacy of the Boc protecting group is rooted in its unique chemical structure and the mechanism by which it is introduced and removed.

Boc Protection: Masking the Amine

The introduction of the Boc group onto an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc)₂O, also known as Boc anhydride.[3] The reaction is often carried out in the presence of a mild base, such as triethylamine (TEA) or sodium hydroxide, which serves to deprotonate the amino group, thereby increasing its nucleophilicity.[3]

The mechanism proceeds as follows: the lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amino acid, with the liberation of tert-butanol and carbon dioxide as byproducts.[4] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2]

Sources

- 1. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. BOC Protection and Deprotection [bzchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Piperidine Carboxylic Acid Scaffold: From Natural Inhibitors to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a foundational scaffold in medicinal chemistry, is central to a class of compounds that have profoundly impacted neuroscience: substituted piperidine carboxylic acids. This guide traces the historical and scientific journey of these molecules, beginning with the discovery of nipecotic acid, a natural inhibitor of γ-aminobutyric acid (GABA) uptake. We will explore the pivotal role of the GABAergic system in central nervous system (CNS) function and how the limitations of early natural compounds—specifically their inability to cross the blood-brain barrier—drove rational drug design. This effort culminated in the development of clinically significant therapeutics like tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor for the treatment of epilepsy. This document provides an in-depth analysis of the underlying pharmacology, evolving synthetic methodologies, and key experimental protocols that defined this critical area of drug discovery.

Chapter 1: Foundational Discoveries - Nipecotic Acid and the GABA Connection

The story of substituted piperidine carboxylic acids begins with the exploration of compounds that could modulate the activity of GABA, the primary inhibitory neurotransmitter in the mammalian CNS.[1]

1.1 The Discovery of Nipecotic Acid

Nipecotic acid (piperidine-3-carboxylic acid) is a naturally occurring beta-amino acid that became a cornerstone of GABAergic research.[2] Its identification as a potent inhibitor of GABA uptake was a landmark discovery that established a clear pharmacological target.[1] By preventing the removal of GABA from the synaptic cleft, nipecotic acid effectively enhances the inhibitory tone of the nervous system. This finding spurred significant interest in its therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]

1.2 The Blood-Brain Barrier: A Formidable Challenge

Despite its potent in vitro activity, the therapeutic application of nipecotic acid was severely hampered by a critical pharmacokinetic flaw: its hydrophilic, zwitterionic nature at physiological pH prevents it from efficiently crossing the blood-brain barrier (BBB).[1][4] This limitation rendered the parent compound largely ineffective for treating CNS disorders when administered systemically, a classic example of how a promising lead compound can fail due to poor drug delivery properties. This challenge became the primary driver for the subsequent decades of research in this field. The scientific imperative was clear: modify the nipecotic acid scaffold to retain its inhibitory activity while imparting the lipophilicity required for CNS penetration.

Chapter 2: The GABAergic Synapse and the GAT-1 Transporter

To understand the evolution of this drug class, one must first appreciate the mechanism they target. GABAergic neurotransmission is a tightly regulated process critical for maintaining balanced neuronal activity.

2.1 Mechanism of GABAergic Inhibition

When an action potential reaches a presynaptic terminal, GABA is released into the synaptic cleft. It then binds to postsynaptic GABA receptors (e.g., GABA-A receptors), opening chloride ion channels and causing hyperpolarization of the postsynaptic neuron. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.

2.2 The Role of GABA Transporter 1 (GAT-1)

The action of GABA is terminated primarily by its rapid reuptake from the synaptic cleft back into presynaptic neurons and surrounding glial cells. This process is mediated by a family of GABA transporters (GATs). The most prominent of these is GAT-1, which is responsible for the majority of GABA clearance.[5] By acting as a molecular vacuum cleaner, GAT-1 ensures a rapid cessation of the inhibitory signal and recycles the neurotransmitter.

Inhibiting GAT-1 disrupts this process, causing GABA to persist in the synaptic cleft for a longer duration. This leads to prolonged activation of GABA receptors and a potentiation of inhibitory signaling.[6][7] This mechanism is the therapeutic foundation for treating seizure disorders, as it helps to quell the excessive neuronal excitation that characterizes epilepsy.

Diagram: The GABAergic Synapse and Mechanism of GAT-1 Inhibition

This diagram illustrates the key components of a GABAergic synapse and highlights the therapeutic intervention point for GAT-1 inhibitors.

Caption: Mechanism of GAT-1 inhibition in the GABAergic synapse.

Chapter 3: Rational Drug Design - The Path to Tiagabine

The failure of nipecotic acid to enter the CNS presented a clear medicinal chemistry problem that was solved through rational drug design. The goal was to append a chemical moiety to the nipecotic acid core that would increase its lipophilicity without compromising its affinity for the GAT-1 transporter.

3.1 The Lipophilic Anchor Strategy

The key insight was that the nitrogen atom of the piperidine ring could be functionalized. By attaching a large, nonpolar (lipophilic) group to this nitrogen, chemists could effectively mask the hydrophilic nature of the core molecule, creating a prodrug or a derivative capable of passive diffusion across the BBB.[8][9] This "lipophilic anchor" strategy proved highly successful.

3.2 The Emergence of Tiagabine

This line of inquiry led directly to the synthesis of Tiagabine , (R)-N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid.[6] Tiagabine is a quintessential example of successful rational drug design:

-

The Core: It retains the (R)-nipecotic acid moiety, which is essential for potent GAT-1 inhibition. The (R)-enantiomer is four times more potent than the (S)-enantiomer.[8]

-

The Anchor: A bulky, lipophilic bis-thiophenyl group is attached to the piperidine nitrogen via a flexible linker. This anchor provides the necessary properties to cross the BBB.[10][11]

-

The Result: A potent and selective GAT-1 inhibitor with excellent CNS penetration, leading to its approval as an antiepileptic drug.[7][11]

Diagram: From a Hydrophilic Lead to a CNS-Penetrant Drug

This workflow illustrates the logical progression from the initial discovery to the final clinical candidate.

Caption: Rational drug design workflow for Tiagabine.

Chapter 4: Synthetic and Experimental Methodologies

The development of substituted piperidine carboxylic acids relies on robust synthetic strategies and precise pharmacological assays.

4.1 Representative Synthetic Protocol: N-Alkylation of Ethyl Nipecotate

The synthesis of tiagabine and its analogs often involves the N-alkylation of a chiral nipecotate ester with a suitable electrophile containing the lipophilic side chain. This is followed by hydrolysis of the ester to yield the final carboxylic acid.

Step-by-Step Methodology:

-

Preparation of the Electrophile: Synthesize the lipophilic side-chain precursor, such as a homoallylic bromide containing the bis-thiophenyl moiety.

-

N-Alkylation Reaction:

-

Dissolve enantiomerically pure (R)-ethyl nipecotate in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to deprotonate the piperidine nitrogen.

-

Add the prepared lipophilic electrophile (e.g., homoallylic bromide) to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor for completion using TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and filter off the base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product (the ethyl ester of tiagabine) by flash column chromatography on silica gel.[9]

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to catalyze the hydrolysis.

-

Stir at room temperature until the reaction is complete.

-

-

Final Isolation:

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

-

Extract the final product (tiagabine) into an organic solvent.

-

Dry the organic layer, remove the solvent, and recrystallize or further purify the final compound as needed.

-

4.2 Key Experimental Protocol: In Vitro [³H]-GABA Uptake Assay

This assay is fundamental for determining the potency of a test compound as a GAT-1 inhibitor. It measures the compound's ability to block the uptake of radiolabeled GABA into cells expressing the transporter.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or N2a) stably or transiently expressing the human GAT-1 transporter.[5][12]

-

Preparation of Assay Plates: Seed the GAT-1 expressing cells into 24- or 96-well plates and grow to confluence.

-

Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Inhibition Assay:

-

Wash the cell monolayers with the assay buffer.

-

Pre-incubate the cells for 10-20 minutes with varying concentrations of the test compound (e.g., tiagabine) or vehicle control.

-

Initiate the uptake by adding a solution containing a fixed concentration of [³H]-GABA (e.g., 15 nM) and unlabeled GABA (e.g., 100 µM).[13]

-

Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37 °C to allow for GABA uptake.[13]

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.

-

Lyse the cells by adding a scintillation cocktail or a suitable lysis buffer.

-

-

Quantification:

-

Transfer the cell lysate to scintillation vials.

-

Measure the amount of radioactivity taken up by the cells using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific uptake from control wells (e.g., using a known potent inhibitor like tiagabine at a saturating concentration or Na+-free buffer).[13]

-

Subtract non-specific uptake from all measurements to get specific uptake.

-

Plot the percent inhibition of specific uptake versus the log concentration of the test compound.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake).

-

Chapter 5: Pharmacological Profile and Clinical Significance

The rational design strategy was validated by the distinct pharmacological and pharmacokinetic profiles of tiagabine compared to its parent compound, nipecotic acid.

| Parameter | Nipecotic Acid | Tiagabine | Rationale for Difference |

| Primary Target | GABA Transporters (GATs) | Selective for GAT-1 | The specific structure of tiagabine confers high selectivity for the GAT-1 isoform. |

| In Vitro Potency | Potent GABA uptake inhibitor[1] | Highly potent GAT-1 inhibitor[7] | Both molecules have high affinity for the transporter binding site. |

| BBB Penetration | Very Low / Negligible[4] | High[11] | The lipophilic bis-thiophenyl anchor on tiagabine enables passive diffusion across the BBB. |

| Mechanism | Substrate for GAT; acts as a false transmitter[14] | Non-transported inhibitor; blocks the carrier[14] | The bulky side chain of tiagabine prevents it from being transported by the GAT-1 carrier. |

| Elimination Half-life | N/A (not used clinically) | 5-8 hours (can be reduced to 2-3 hours by enzyme-inducing AEDs)[6] | Tiagabine is metabolized by the hepatic cytochrome P450 system (CYP3A).[6] |

| Clinical Use | Scientific research tool[4] | Adjunctive therapy for partial seizures[11] | Effective BBB penetration and a favorable safety profile led to clinical approval. |

Clinical Efficacy and Safety of Tiagabine

Clinical trials have demonstrated that tiagabine is effective as an add-on therapy for patients with refractory partial epilepsy.[11] Its primary adverse effects are CNS-related and include dizziness, asthenia (lack of energy), and somnolence, which are consistent with its mechanism of enhancing GABAergic inhibition.[6]

Conclusion and Future Perspectives

The history of substituted piperidine carboxylic acids is a compelling narrative of how a natural product lead, limited by its pharmacokinetic properties, can be systematically optimized through rational drug design to become a life-changing therapeutic. The journey from nipecotic acid to tiagabine demonstrates the power of understanding structure-activity and structure-property relationships to overcome significant drug development hurdles.

The versatility of the piperidine scaffold continues to be explored, with new derivatives being synthesized and evaluated for a wide range of CNS and peripheral targets. The foundational knowledge gained from the development of GAT-1 inhibitors continues to inform and inspire the next generation of therapeutics aimed at modulating the complex signaling pathways of the human body.

References

-

Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. Thieme Chemistry. [Link]

-

Li, L., Chen, W., Xu, Z., Jiang, J., & Zhang, Y. Q. (2023). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Synthesis, 55(13), 2005-2010. [Link]

-

Dhanawat, M., Gupta, S., Mehta, D. K., & Das, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114332. [Link]

-

Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate. [Link]

-

Goa, K. L., & Sorkin, E. M. (1995). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 50(2), 317–341. [Link]

-

Schachter, S. C. (1998). Tiagabine pharmacology in profile. Epilepsia, 39 Suppl 6, S13–S16. [Link]

-

Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 32(6), 835–842. [Link]

-

Lu, C. C., & Hilgemann, D. W. (1999). Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs. The Journal of general physiology, 113(6), 845–864. [Link]

-

Rekling, J. C., Jahnsen, H., & Laursen, A. M. (1992). Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. Neuroscience letters, 146(2), 131–134. [Link]

-

Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. [Link]

-

Mengel, H. B., Houston, A., & Backonja, M. (1998). Lack of pharmacokinetic drug interactions between tiagabine and carbamazepine or phenytoin. Epilepsia, 39 Suppl 6, S36–S42. [Link]

-

Nipecotic acid. Wikipedia. [Link]

-

Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. University of Wisconsin-Madison. [Link]

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Link.springer.com. [Link]

-

Wu, S. C., & Richman, J. E. (2001). GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter. The Journal of neuroscience, 21(8), 2634–2643. [Link]

-

Nipecotic Acid. PubChem. [Link]

-

Schaarschmidt, M., Höfner, G., & Wanner, K. T. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

Sources

- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 10. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 11. Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-1-Boc-piperidine-3-carboxylic acid from L-glutamic acid

Introduction

Substituted piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] The precise installation of functional groups on the piperidine ring is a key challenge in medicinal chemistry, as it directly influences the pharmacological properties of the molecule. This application note provides a detailed, research-level guide for the synthesis of a valuable chiral building block, 3-Amino-1-Boc-piperidine-3-carboxylic acid, utilizing L-glutamic acid as a readily available and inexpensive starting material from the chiral pool.

Synthetic Strategy Overview

The retrosynthetic analysis of the target molecule reveals L-glutamic acid as a logical precursor due to its inherent chirality and the presence of the required carbon skeleton. The overall forward synthesis can be envisioned as a five-step sequence:

-

Protection of L-glutamic acid: The amino group will be protected with a tert-butyloxycarbonyl (Boc) group, and both carboxylic acids will be esterified to prevent unwanted side reactions.

-

Selective Deprotection and Activation of the γ-Ester: The γ-ester will be selectively deprotected and converted to a suitable leaving group, such as a tosylate, after reduction to the corresponding alcohol.

-

Intramolecular Cyclization: The crucial piperidine ring formation will be achieved via an intramolecular nucleophilic substitution.

-

Oxidation of the C3-Hydroxymethyl Group: The hydroxymethyl group at the 3-position will be oxidized to a carboxylic acid.

-

Final Deprotection: Removal of the remaining protecting groups will yield the final product.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for 3-Amino-1-Boc-piperidine-3-carboxylic acid from L-glutamic acid.

Detailed Experimental Protocols

PART 1: Preparation of Diethyl N-(tert-butoxycarbonyl)-L-glutamate

Causality behind Experimental Choices: The initial protection of both the amino and carboxylic acid functionalities of L-glutamic acid is critical to prevent undesired side reactions in subsequent steps. The Boc group is chosen for the amine due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3][4][5] Esterification of the carboxylic acids, typically as methyl or ethyl esters, enhances solubility in organic solvents and prevents their interference in the subsequent reduction step.

Protocol:

-

N-Boc Protection:

-

Suspend L-glutamic acid (1 equiv.) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 equiv.) and stir until the solution becomes clear.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid as a white solid.

-

-

Diesterification:

-

Dissolve the N-Boc-L-glutamic acid (1 equiv.) in absolute ethanol (10 volumes).

-

Cool the solution to 0 °C.

-